molecular formula C19H20ClN3O2 B5528659 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone

1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone

Cat. No. B5528659
M. Wt: 357.8 g/mol
InChI Key: RWPLHUJNHNDDMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes yield various pharmaceutical intermediates and contribute to the understanding of synthetic pathways for related compounds (Quan, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These methods provide insights into the structural properties, including hydrogen bonding interactions and crystal stabilization mechanisms through π…π interactions (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been studied to understand their interactions with receptors and binding sites. For example, the synthesis of piperazine derivatives with varied acyl substituents has been explored to evaluate their potential as PAF antagonists, indicating the importance of structural modifications in determining chemical activity (Carceller et al., 1993).

Physical Properties Analysis

The physical properties of compounds like 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone can be inferred from studies on related chemicals, which include assessments of solubility, stability, and conformational preferences. These aspects are crucial for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for comprehending the compound's utility and safety. Analyses of related compounds through techniques like LC-MS/MS provide valuable information on metabolites and degradation products, which are crucial for predicting interactions and transformations in biological systems (Jiang et al., 2007).

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s biologically active, it might interact with proteins or other molecules in the body .

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. As with any chemical, it should be handled with care, following appropriate safety protocols .

Future Directions

The study of this compound could lead to new insights in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14-12-23(17-5-3-2-4-16(17)20)19(25)13-22(14)18(24)7-6-15-8-10-21-11-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLHUJNHNDDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CCC2=CC=NC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone

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